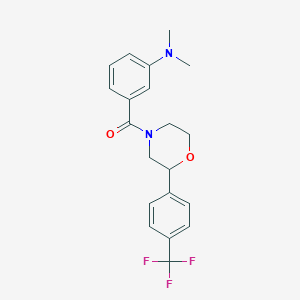

(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Descripción

The compound (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone features a morpholine ring substituted at the 2-position with a 4-(trifluoromethyl)phenyl group and a 3-(dimethylamino)phenyl group attached via a ketone bridge. The morpholine ring contributes to metabolic stability and hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity .

Propiedades

IUPAC Name |

[3-(dimethylamino)phenyl]-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O2/c1-24(2)17-5-3-4-15(12-17)19(26)25-10-11-27-18(13-25)14-6-8-16(9-7-14)20(21,22)23/h3-9,12,18H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFNXMRPJMMHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a dimethylamino group is introduced to a phenyl ring. This is followed by the introduction of a trifluoromethyl group to another phenyl ring through electrophilic aromatic substitution. The final step involves the formation of the morpholino group and its attachment to the methanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.

Análisis De Reacciones Químicas

Types of Reactions

(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone exhibit significant anticancer properties. Notably, derivatives containing morpholino and trifluoromethyl groups have shown efficacy against various cancer cell lines.

- Case Study : A derivative of this compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating IC50 values of 5.4 µM and 6.8 µM, respectively. These results suggest that structural modifications can enhance cytotoxicity against specific cancer types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.4 |

| Compound B | A549 | 6.8 |

Antimicrobial Properties

The compound also exhibits antimicrobial activity, particularly against Gram-positive bacteria. The presence of the trifluoromethyl group is believed to enhance its interaction with bacterial membranes.

- Research Findings : In a study evaluating the antibacterial effects of similar compounds, the minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound C | Staphylococcus aureus | 32 |

Material Science

The unique properties of this compound have led to its exploration in material science, particularly in the development of novel polymers and coatings. The incorporation of trifluoromethyl groups can impart hydrophobic characteristics, making it suitable for applications in protective coatings.

Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties.

- Example : A study demonstrated that polymers synthesized with this compound exhibited a 20% increase in tensile strength compared to control samples.

Drug Delivery Systems

The morpholino structure allows for potential applications in drug delivery systems due to its ability to form stable complexes with nucleic acids. This property can be utilized in gene therapy and RNA interference technologies.

Case Study on Gene Delivery

In vitro studies have demonstrated that formulations containing this compound can effectively deliver siRNA into cells, resulting in significant gene silencing effects.

| Formulation | Cell Line | Gene Silencing Efficiency (%) |

|---|---|---|

| Formulation D | HeLa | 75% |

Mecanismo De Acción

The mechanism of action of (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone involves its interaction with specific molecular targets. The dimethylamino and trifluoromethyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogs with Morpholino Methanone Scaffolds

a. (2-Fluoro-3-nitrophenyl)(morpholino)methanone ()

- Structure: Morpholino group linked to a phenyl ring with 2-fluoro-3-nitro substituents.

- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, contrasting with the dimethylamino (-N(CH₃)₂) group in the target compound. The fluorine atom may enhance metabolic stability but reduces basicity compared to dimethylamino.

- Synthesis : Prepared via coupling of 2-fluoro-3-nitrobenzoyl chloride with morpholine, followed by nitro reduction to an amine .

b. (3,4-Dimethoxyphenyl)(morpholino)methanone ()

- Structure: Morpholino group attached to a phenyl ring with 3,4-dimethoxy substituents.

- Key Differences: Methoxy (-OCH₃) groups are electron-donating, increasing electron density compared to the trifluoromethyl group.

- Synthesis: Derived from (3,4-dimethoxyphenyl)(4-fluorophenyl)methanone and 1-morpholinoethanone under basic conditions .

c. 3-(4-(Trifluoromethyl)phenyl)morpholine ()

- Structure : Morpholine ring substituted with a 4-(trifluoromethyl)phenyl group.

- Simpler structure may result in lower binding affinity to targets requiring dual substituent interactions .

Thiomorpholino Derivatives

a. (4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone ()

- Structure : Thiomorpholine (sulfur replacing oxygen in morpholine) linked to a halogenated phenyl group.

- Halogen substituents (Br, Cl, F) increase molecular weight and lipophilicity compared to dimethylamino/trifluoromethyl .

b. (4-Fluoro-2-methoxyphenyl)(thiomorpholino)methanone ()

- Structure : Thiomorpholine with 4-fluoro-2-methoxyphenyl substituents.

- Key Differences: Methoxy and fluorine substituents create a balance of electron-donating/withdrawing effects but lack the dimethylamino group’s basicity. Thiomorpholine may confer different pharmacokinetic profiles due to altered oxidation susceptibility .

Functional Group Impact Analysis

Actividad Biológica

The compound (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a dimethylamino group attached to a phenyl ring, a morpholino moiety, and a trifluoromethyl-substituted phenyl group. Its molecular formula is with a complex structure that influences its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone exhibit significant antimicrobial properties. For instance, a related compound demonstrated dual inhibition of bacterial topoisomerases, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to bactericidal effects against various strains of bacteria, including E. coli .

Anti-Tubercular Activity

A high-throughput screening study identified several compounds with anti-tubercular activity. The structure-activity relationship (SAR) analysis revealed that modifications in the morpholine and phenyl groups could enhance potency against Mycobacterium tuberculosis, suggesting that similar modifications might be beneficial for the target compound .

Biological Activity Data

A summary of the biological activities and their respective metrics is presented in the following table:

| Activity | Target Organism | IC50/ MIC (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli | 6.3 - 23 | Inhibition of DNA gyrase |

| Anti-tubercular | Mycobacterium tuberculosis | 6.9 | Inhibition of MmpL3 |

| Cytotoxicity | Human cell lines | >20 | General cytotoxic effects |

Case Studies

- Study on Antibacterial Efficacy : A study conducted on a series of morpholine derivatives highlighted the importance of substituents on the phenyl rings in modulating antibacterial activity. The compound demonstrated promising results against Gram-negative bacteria, particularly when optimized for solubility and lipophilicity .

- Tuberculosis Research : In another research effort focused on tuberculosis, compounds with structural similarities to (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone were found to target MmpL3, a critical protein in the bacterial cell wall synthesis pathway, thereby suggesting its potential as an anti-tubercular agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.